![molecular formula C10H7ClFN3OS B5127023 2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5127023.png)
2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. It is also known as Saflufenacil . Saflufenacil is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)N(C)S(=O)(=O)NC(=O)c1cc(N2C(=O)C=C(N(C)C2=O)C(F)(F)F)c(F)cc1Cl
. The InChI representation is 1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28)
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 500.85 . It is suitable for techniques such as HPLC and gas chromatography . For more specific properties such as melting point, boiling point, and solubility, further experimental data would be required.Scientific Research Applications
Biological Potential of Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially have similar applications.
Antiviral Activity
Indole derivatives have been reported to have antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in antiviral research.
Biological Activities of 1,3,4-Thiadiazole Moiety
The compound contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially have similar applications.
Hepatitis C Virus Inhibition
Certain indole derivatives have been reported to inhibit the hepatitis C virus NS5B polymerase . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in research related to hepatitis C treatment.
Antiproliferative Ability
1,3,4-Thiadiazole derivatives have been evaluated for their antiproliferative ability against HEPG2, HELA, SW1116, and BGC823 . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in cancer research.
Synthesis of Drugs
Benzylamide sulfonamide compounds, which include “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, are important intermediates in the synthesis of many drugs . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in the development of new pharmaceuticals.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its chemical structure, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
These properties would provide insights into the compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide interacts with its targets and exerts its effects .
properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWHQYZAAXRFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
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